molecular formula C8H8BrClF3N B1493871 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 1187386-33-9

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No. B1493871
CAS RN: 1187386-33-9
M. Wt: 290.51 g/mol
InChI Key: ZRYZQFUHSMTCDR-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with the CAS Number: 1187386-33-9 . It has a molecular weight of 290.51 . The IUPAC name for this compound is 2-bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is 1S/C8H7BrF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

However, some related findings were noted in the context of halogenated compounds and their metabolites or derivatives in various industrial and medical applications. For instance:

  • Halothane Metabolites and Decomposition Products

    • The study by Sharp, Trudell, & Cohen (1979) identified volatile halothane metabolites and decomposition products through gas chromatography-mass spectrometry. Halothane, a halogenated compound similar in some respects to the query compound, showed complex metabolic and degradation pathways, indicating the potential chemical complexity and biological interactions of such compounds (Sharp, Trudell, & Cohen, 1979).
  • Liver Disease from Hydrochlorofluorocarbons

    • Hoet et al. (1997) explored an epidemic of liver disease in workers exposed to hydrochlorofluorocarbons, chemicals related to the halothane family. The study underscores the potential health risks associated with exposure to halogenated compounds, a category that would include compounds like "2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride" (Hoet et al., 1997).
  • Halothane Urinary Metabolites

    • Research by Cohen, Trudell, Edmunds, & Watson (1975) detailed the urinary metabolites of halothane, offering insights into the metabolism of halogenated anesthetics. This study might provide a background understanding for studying similar compounds (Cohen, Trudell, Edmunds, & Watson, 1975).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZQFUHSMTCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675179
Record name 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

CAS RN

1187386-33-9
Record name 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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